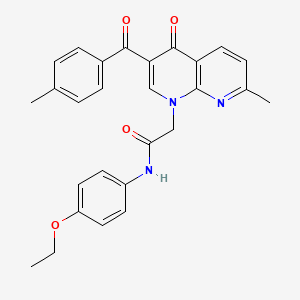
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBU-195, and it has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of DBU-195 involves the inhibition of specific enzymes and proteins that are involved in various biological processes. DBU-195 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, DBU-195 can regulate the expression of genes that are involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects
DBU-195 has been shown to have several biochemical and physiological effects. In cancer cells, DBU-195 induces apoptosis, which is a form of programmed cell death. In neurons, DBU-195 has been shown to increase the levels of acetylated histones, which are involved in the regulation of gene expression. DBU-195 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
DBU-195 has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of HDACs, which makes it a valuable tool for studying gene expression. However, one limitation is that it is a relatively new compound, and there is limited information available on its toxicity and side effects. Researchers must exercise caution when working with DBU-195 and ensure that appropriate safety measures are in place.
Future Directions
For the study of DBU-195 include further investigation of its potential applications and effects on other biological processes.
Synthesis Methods
The synthesis of DBU-195 involves the reaction of 2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethan-1-ol with 4-fluorobenzyl isocyanate. The resulting product is then treated with urea to obtain DBU-195. The synthesis of DBU-195 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DBU-195 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DBU-195 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, DBU-195 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, DBU-195 has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-24(2)18(15-5-8-19-16(11-15)9-10-26-19)13-23-20(25)22-12-14-3-6-17(21)7-4-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHDOSWWVQZPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)

![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)


![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)




![7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)